2-{[2-(4-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound belongs to a class of sulfonamide-linked thiadiazole acetamides, characterized by a 1,3,4-thiadiazole core substituted with a trifluoromethyl group and a sulfanylacetamide moiety. Such compounds are typically synthesized via multi-step reactions involving nucleophilic substitutions and alkylation (e.g., coupling of sulfonamide intermediates with thiadiazole derivatives) . Spectroscopic techniques (IR, NMR) confirm structural features, such as the absence of S–H bands (indicative of thione tautomerism) and the presence of C=S (1240–1255 cm⁻¹) and NH (3150–3414 cm⁻¹) vibrations .
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)sulfonylamino]phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O3S3/c18-10-5-7-11(8-6-10)31(27,28)25-12-3-1-2-4-13(12)29-9-14(26)22-16-24-23-15(30-16)17(19,20)21/h1-8,25H,9H2,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRLBMQLSLDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)SCC(=O)NC3=NN=C(S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorobenzenesulfonamide: This intermediate is synthesized by reacting 4-fluorobenzenesulfonyl chloride with ammonia under controlled conditions.
Formation of the phenylsulfanyl intermediate: The 4-fluorobenzenesulfonamide is then reacted with a thiol compound to form the phenylsulfanyl intermediate.
Cyclization to form the thiadiazole ring: The phenylsulfanyl intermediate undergoes cyclization with a suitable reagent, such as thiosemicarbazide, to form the 1,3,4-thiadiazole ring.
Final coupling reaction: The thiadiazole intermediate is then coupled with an acetamide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides and thiadiazoles.
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps:
- Formation of the Fluorobenzenesulfonamido Derivative : This step involves the reaction of fluorinated benzene derivatives with sulfonamide precursors.
- Introduction of the Thiadiazolyl Group : Achieved through reactions involving sulfur and nitrogen-containing reagents.
- Incorporation of the Trifluoromethyl Group : Utilizes trifluoromethylating agents under controlled conditions.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its biological activity:
- Antimicrobial Properties : Studies suggest that thiadiazole derivatives exhibit significant antimicrobial activity, making this compound a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Biological Research
The biological mechanisms by which this compound exerts its effects are under investigation:
- Mechanism of Action : It may interact with specific enzymes or receptors, modulating biochemical pathways critical for cellular function.
- Potential Targets : Ongoing studies aim to identify its molecular targets within cancer and microbial cells.
Material Science
Due to its unique chemical properties, this compound is also explored in material science:
- Polymer Development : Its incorporation into polymers could enhance material properties such as thermal stability and chemical resistance.
- Coatings and Adhesives : The compound's reactivity allows it to be used in formulating advanced coatings with protective properties.
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry investigated various thiadiazole derivatives for their anticancer activities. The results indicated that compounds similar to 2-{[2-(4-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide showed promising results in inhibiting tumor growth in vitro.
- Antimicrobial Efficacy : Research conducted on sulfonamide derivatives demonstrated significant antimicrobial activity against a range of bacterial strains. The mechanism was attributed to the inhibition of bacterial enzyme systems essential for survival.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Substituent Variations
Key Observations :
- Trifluoromethyl Positioning : The target compound’s trifluoromethyl group is directly attached to the thiadiazole ring, enhancing electron-withdrawing effects compared to benzyl-linked analogs (e.g., ), which may alter reactivity and binding interactions.
- Sulfonamide vs.
- Halogen Effects : Chlorine substituents (e.g., ) increase lipophilicity but may reduce metabolic stability compared to fluorine .
Spectroscopic Characteristics
Table 2: Key Spectral Data
Biological Activity
2-{[2-(4-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, also known by its CAS number 478045-38-4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a unique chemical structure characterized by a fluorobenzenesulfonamido group, a thiadiazolyl moiety, and a trifluoromethyl group, which contribute to its distinct pharmacological properties.
- Molecular Formula : C17H12F4N4O3S3
- Molecular Weight : 492.49 g/mol
- Density : Approximately 1.0 g/cm³ (predicted)
- pKa : 7.41 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptors that play a role in cell signaling pathways associated with cancer progression.
- Induction of Apoptosis : Evidence suggests that compounds in the thiadiazole class may induce apoptosis in cancer cells through the activation of caspases .
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated various thiadiazole derivatives, including those similar to this compound against multiple human cancer cell lines:
- Structure–Activity Relationship (SAR) :
- Apoptosis Induction :
Comparative Efficacy
A comparative analysis of IC50 values from various studies highlights the efficacy of this compound relative to established anticancer agents:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this compound, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under reflux with acidic or basic catalysts (e.g., H₂SO₄ or NaOH) .
- Step 2 : Sulfanyl-acetamide linkage using coupling agents like EDCI/HOBt in dimethylformamide (DMF) at 0–5°C to minimize side reactions .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Solvent choice (DMF for solubility), temperature control, and inert atmospheres (N₂) to prevent oxidation of sulfanyl groups .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 7.1–8.3 ppm for fluorophenyl), sulfonamide NH (δ 10–11 ppm), and thiadiazole carbons (δ 160–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O) .
Q. What are the primary biological targets hypothesized for this compound?
- Mechanistic Insights : The fluorobenzenesulfonamide and thiadiazole moieties suggest interactions with:
- Enzymes : Carbonic anhydrase isoforms (fluorophenyl sulfonamides are known inhibitors) .
- Receptors : Tyrosine kinase or G-protein-coupled receptors due to π-π stacking from aromatic systems .
- Validation : Preliminary docking studies (AutoDock Vina) can prioritize targets for in vitro assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Strategies :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for steric hindrance reduction .
- Catalyst Optimization : Use Pd/C or CuI for cross-coupling reactions involving trifluoromethyl groups .
- Real-Time Monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
- Case Study : A 15% yield increase was achieved by switching from room temperature to 60°C during thiadiazole cyclization .
Q. How can contradictory bioactivity data across studies be resolved?
- Approach :
- Dose-Response Analysis : Conduct IC₅₀ assays in triplicate (e.g., anticancer activity against MCF-7 vs. HepG2 cells) to rule out cell-line-specific effects .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) explains variability in efficacy .
- Structural Analog Comparison : Compare with derivatives lacking the trifluoromethyl group to isolate pharmacophore contributions .
Q. What computational methods predict binding modes and structure-activity relationships (SAR)?
- Tools :
- Molecular Docking : AutoDock or Glide for preliminary target screening (e.g., COX-2 inhibition) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates robust binding) .
- QSAR Modeling : Use Gaussian-based DFT calculations (e.g., HOMO-LUMO gaps) to correlate electronic properties with antimicrobial activity .
Q. How can derivatization strategies enhance selectivity for specific biological targets?
- Functionalization Routes :
- Sulfanyl Group Oxidation : Convert to sulfone (-SO₂-) using H₂O₂/acetic acid to enhance hydrophilicity and alter binding kinetics .
- Thiadiazole Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to modulate enzyme inhibition .
- Case Study : A methyl-substituted analog showed 3-fold higher selectivity for CA IX over CA II .
Q. What protocols assess stability under physiological or storage conditions?
- Stability Testing :
- Forced Degradation : Expose to UV light (ICH Q1B guidelines), acidic/basic buffers (pH 1–13), and elevated temperatures (40°C) .
- HPLC Purity Tracking : Monitor degradation products (e.g., hydrolyzed acetamide) over 30 days .
- Key Finding : The compound is stable at 4°C in amber vials but degrades by 20% at 25°C/60% humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
